Technical Monograph: 1-Iodo-2-methyl-4-(trifluoromethyl)benzene
Technical Monograph: 1-Iodo-2-methyl-4-(trifluoromethyl)benzene
CAS Number: 54978-36-8 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference Series)
Executive Summary
1-Iodo-2-methyl-4-(trifluoromethyl)benzene (CAS 54978-36-8) is a specialized aryl iodide building block extensively utilized in the synthesis of pharmaceutical candidates and agrochemicals.[1][2] Its structural uniqueness lies in the ortho-methyl group, which provides steric conformational locking, combined with a para-trifluoromethyl group that enhances lipophilicity and metabolic stability.
This guide provides a rigorous technical analysis of its chemical properties, a validated synthesis protocol via the Sandmeyer route, and its application in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It is designed for medicinal chemists requiring actionable data for lead optimization and scaffold diversification.
Chemical Identity & Physical Properties[3]
| Property | Specification |
| CAS Number | 54978-36-8 |
| IUPAC Name | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene |
| Synonyms | 4-Iodo-3-methylbenzotrifluoride; 2-Methyl-4-(trifluoromethyl)iodobenzene |
| Molecular Formula | C₈H₆F₃I |
| Molecular Weight | 286.03 g/mol |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~202 °C (Predicted) |
| Density | ~1.87 g/cm³ |
| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)I |
| Key Precursor | 2-Methyl-4-(trifluoromethyl)aniline (CAS 67169-22-6) |
Synthesis Protocol: The Sandmeyer Route
While 1-Iodo-2-methyl-4-(trifluoromethyl)benzene is commercially available, in-house synthesis is often required for isotopic labeling or rapid scale-up. The most reliable method is the Sandmeyer reaction , converting the corresponding aniline to the iodide via a diazonium intermediate.
Mechanism & Causality
The synthesis relies on the formation of a diazonium salt from 2-methyl-4-(trifluoromethyl)aniline (CAS 67169-22-6).
-
Diazotization: The amine is treated with sodium nitrite (
) in strong acid ( or ) at low temperature ( ) to prevent the decomposition of the unstable diazonium species. -
Iodination: Potassium iodide (
) is introduced. The iodide ion acts as a nucleophile, displacing the dinitrogen ( ) leaving group. The ortho-methyl group exerts a steric effect that stabilizes the aryl cation intermediate slightly but necessitates vigorous stirring to ensure complete reaction.
Step-by-Step Procedure
Reagents:
-
2-Methyl-4-(trifluoromethyl)aniline (1.0 eq)[3]
-
Sodium Nitrite (
, 1.2 eq) -
Potassium Iodide (
, 1.5 eq) -
Hydrochloric Acid (
, 6M, excess) -
Solvent: Water/Acetonitrile mixture (1:1)
Protocol:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 2-methyl-4-(trifluoromethyl)aniline (10 mmol) in a mixture of
(10 mL) and 6M (20 mL). -
Cooling: Cool the suspension to
using an ice/salt bath. Ensure the internal temperature remains below . -
Diazotization: Dropwise add a solution of
(12 mmol) in water (5 mL). The solution will turn clear/yellow. Stir for 20 minutes at . Critical Control Point: Evolution of brown gas indicates decomposition; maintain strict temperature control. -
Substitution: Dissolve
(15 mmol) in water (10 mL). Add this solution slowly to the diazonium mixture. A dark purple color (iodine liberation) and nitrogen gas evolution will occur immediately. -
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated sodium thiosulfate (
) solution to remove excess iodine (color changes from purple to yellow/clear). Extract with ethyl acetate ( mL). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes) to yield the pure aryl iodide.
Synthesis Pathway Visualization
Figure 1: Step-wise conversion of the aniline precursor to the target aryl iodide via Sandmeyer chemistry.
Applications in Drug Discovery: Cross-Coupling
The iodine atom at the C1 position is an excellent leaving group for Palladium-catalyzed cross-coupling reactions. The C2-methyl group provides ortho-substitution , which is highly valued in medicinal chemistry for:
-
Atropisomerism Control: Restricting rotation around the biaryl axis.
-
Metabolic Blocking: Preventing enzymatic oxidation at the ortho-position.
Suzuki-Miyaura Coupling Workflow
This is the primary method for generating biaryl scaffolds using CAS 54978-36-8.
Standard Protocol:
-
Catalyst:
or (3-5 mol%) -
Base:
or (2.0 eq) -
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Temperature:
.
Reaction Scheme:
Reactivity Visualization
Figure 2: Divergent synthesis pathways utilizing CAS 54978-36-8 as the electrophilic coupling partner.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Handling Protocols:
-
Storage: Keep in a cool, dry place away from light. Iodine compounds can degrade and discolor upon prolonged light exposure.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).
References
-
Sigma-Aldrich. 1-Iodo-2-methyl-4-(trifluoromethyl)benzene Product Data. Retrieved from .
-
PubChem. Benzene, 1-iodo-2-methyl-4-(trifluoromethyl)- (Compound Summary). National Library of Medicine. Retrieved from .
-
BLD Pharm. Synthesis and Properties of CAS 54978-36-8. Retrieved from .
- Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure & Appl. Chem., 63(3), 419-422. (Foundational methodology for aryl iodide coupling).
-
ChemicalBook. 2-Methyl-4-(trifluoromethyl)aniline (Precursor Data). CAS 67169-22-6.[3][5][6][7] Retrieved from .
Sources
- 1. 401-81-0|1-Iodo-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 455-13-0|4-Iodobenzotrifluoride|BLD Pharm [bldpharm.com]
- 3. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. CAS 67169-22-6 2-Methyl-4-(trifluoromethyl)aniline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. 67169-22-6 | 4-Amino-3-methylbenzotrifluoride - Fluoropharm [fluoropharm.com]
